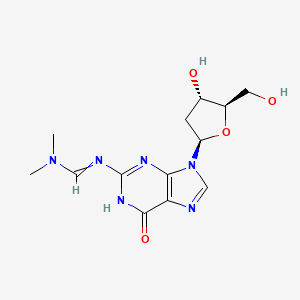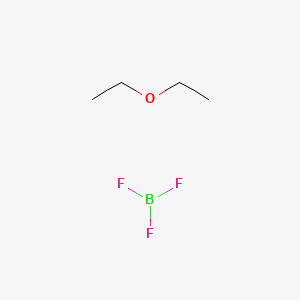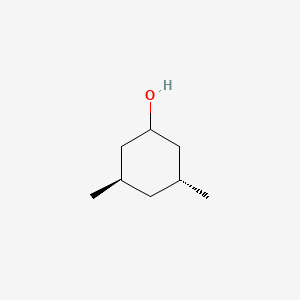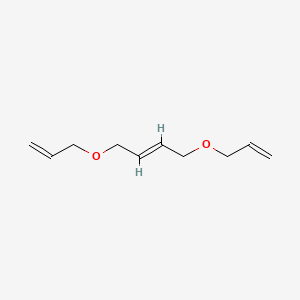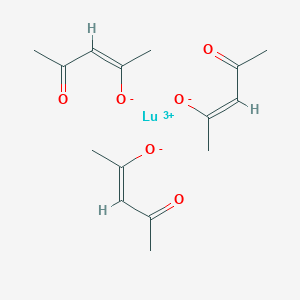
ルテチウム(III) 2,4-ペンタンジオネート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of lutetium (III) complexes, including those with pentanedionates, involves various methodologies. For instance, lutetium propionate's thermal decomposition has been studied, showing transitions through various intermediates before achieving lutetium oxide, hinting at possible pathways for lutetium (III) 2,4-pentanedionate synthesis through ligand exchange or decomposition reactions (Grivel, 2010).
Molecular Structure Analysis
Structural analyses of lutetium (III) complexes reveal diverse coordination geometries. The crystal and molecular structure of lutetium complexes, including similar derivatives, often show lutetium ion coordination with oxygen atoms from the diketonate ligands, forming stable chelate rings. Such studies indicate the planar or nearly planar nature of the diketonate ligands around the metal center, which is crucial for understanding the reactivity and properties of lutetium (III) 2,4-pentanedionate (Onuma, Inoue, & Shibata, 1976).
Chemical Reactions and Properties
Lutetium (III) 2,4-pentanedionate participates in various chemical reactions, reflecting its chemical properties. For example, complexes of lutetium with 2,4-pentanedionate might undergo ligand exchange, redox reactions, or serve as precursors for further chemical modifications. Studies on related lutetium complexes, such as lutetium bisphthalocyanines, show intricate chemical behavior, including redox activity and potential for forming coordination polymers, suggesting similar reactivity patterns for lutetium (III) 2,4-pentanedionate (Gürek, Ahsen, Luneau, & Pécaut, 2001).
Physical Properties Analysis
The physical properties of lutetium (III) 2,4-pentanedionate, such as solubility, melting point, and thermal stability, are influenced by its molecular structure. Similar complexes exhibit significant thermal stability and phase transitions, providing insights into the handling and application conditions for lutetium (III) 2,4-pentanedionate. For instance, the mesomorphic and electrical properties of lutetium bisphthalocyanines suggest potential applications in materials science, which could extend to lutetium (III) 2,4-pentanedionate under certain conditions (Atilla, Kilinç, Yuksel, Gürek, Öztürk, & Ahsen, 2009).
Chemical Properties Analysis
Chemically, lutetium (III) 2,4-pentanedionate's reactivity is characterized by its interactions with ligands, solvents, and other chemical agents. The coordination chemistry, including the formation of complexes and the nature of bonding with the diketonate ligands, plays a crucial role in determining its chemical properties. Studies on related lutetium (III) complexes highlight the significance of ligand design and the electronic environment on the chemical behavior of these compounds (Cian, Moussavi, Fischer, & Weiss, 1985).
科学的研究の応用
有機化合物における触媒
ルテチウム(III) 2,4-ペンタンジオネートは、有機化合物の合成における触媒として使用されます {svg_1}. これは、化学反応速度を加速させる上で重要な役割を果たし、合成プロセスの効率を高めます {svg_2}.
還流剤
この化合物は、1,2,4-トリクロロベンゼンの還流に関与しています {svg_3}. 還流は、蒸気を凝縮させて、その凝縮液を元のシステムに戻す技術です。 これは、工業および実験室での蒸留に使用されます {svg_4}.
光子アップコンバージョンのための三重項増感剤
ルテチウム(III) 2,4-ペンタンジオネートは、三重項-三重項消滅 (TTA)に基づく光子アップコンバージョンのための有効な三重項増感剤として使用されてきました {svg_5}. このプロセスは、太陽電池、バイオイメージング、光線力学療法、光触媒など、様々な用途の可能性を秘めています {svg_6}.
バイオイメージング
この化合物は、バイオイメージングのためのナノミセルとメソポーラスシリカナノ粒子の調製に使用されてきました {svg_7}. これらのナノ粒子は、生体内イメージングに使用でき、生物学的研究に貴重な情報を提供します {svg_8}.
光線力学療法
ルテチウム(III) 2,4-ペンタンジオネートは、光線力学療法における潜在的な用途を有しています {svg_9}. これは、光感受性化合物と特定の波長の光を用いて、様々な疾患を治療する療法の一種です {svg_10}.
光触媒
この化合物は、光触媒に使用されてきました {svg_11}. 光触媒とは、光を使って物質を活性化し、化学反応速度を変化させますが、それ自体は反応に関与しない反応のことです {svg_12}.
作用機序
Target of Action
Lutetium (III) 2,4-pentanedionate, also known as lutetium(3+);(Z)-4-oxopent-2-en-2-olate, primarily targets organic compounds. It acts as a catalyst in the process of refluxing 1,2,4-trichlorobenzene .
Mode of Action
The compound interacts with its targets by facilitating the reaction process. As a catalyst, it speeds up the reaction without being consumed in the process
Biochemical Pathways
As a catalyst, it likely influences the rate of the biochemical reactions it is involved in .
Result of Action
The molecular and cellular effects of Lutetium (III) 2,4-pentanedionate’s action primarily involve the acceleration of the reaction it catalyzes. This results in a more efficient reaction process .
Action Environment
The action, efficacy, and stability of Lutetium (III) 2,4-pentanedionate can be influenced by various environmental factors. For instance, it is recommended to be stored at 2-8°C, in a sealed storage, away from moisture . These conditions likely help maintain the compound’s stability and efficacy.
Safety and Hazards
生化学分析
Cellular Effects
It has been shown to act as an efficient photosensitizer in photon upconversion based on triplet–triplet annihilation . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exhibit a better sensitization ability in photon upconversion based on triplet–triplet annihilation, which is ascribed to the extra-long triplet lifetime compared with the d block metal counterparts . This suggests that it may have binding interactions with biomolecules and could potentially influence enzyme activation or inhibition and changes in gene expression.
特性
IUPAC Name |
lutetium(3+);(Z)-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Lu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSWQJPYHKLRMB-LNTINUHCSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Lu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Lu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21LuO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

